Imolamine

Description

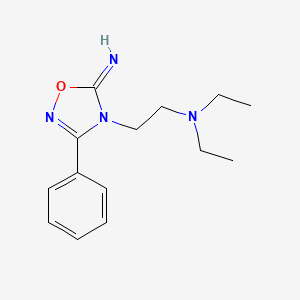

This compound is a compound with a molecular weight of 260.33 g/mol with the formula diethyl[2-{5-imino-3-phenyl-4,5-dihydro-1,2,3-oxadiazol,-4-yl)ethyl]amine. It is developed under the brand name Coremax by Novartis consumer health SA.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

blood platelet aggregation antagonist; RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-3-17(4-2)10-11-18-13(16-19-14(18)15)12-8-6-5-7-9-12/h5-9,15H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSPDRWOUCPKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(=NOC1=N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15823-89-9 (hydrochloride) | |

| Record name | Imolamine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00861870 | |

| Record name | N,N-Diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

165ºC | |

| Record name | Imolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

318-23-0 | |

| Record name | Imolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imolamine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N-Diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5F4RU5VQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

154-155ºC | |

| Record name | Imolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Imolamine Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imolamine, a phenyl aminoxidiazole derivative, has been recognized for its therapeutic potential as a coronary vasodilator in the management of angina pectoris. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of the this compound core. Due to the limited availability of public quantitative SAR data for a series of this compound analogs, this document focuses on the foundational pharmacology of this compound, details relevant experimental protocols for assessing coronary vasodilation, and presents a hypothesized signaling pathway based on the common mechanisms of other vasodilatory agents. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel vasodilator agents based on the this compound scaffold.

Introduction

This compound is a coronary vasodilator that has been used in the treatment of angina pectoris.[1] Chemically, it is identified as a phenyl aminoxidiazole derivative.[2] The therapeutic effect of this compound is attributed to its ability to relax the smooth muscle of coronary arteries, thereby increasing blood flow to the myocardium. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of new, more potent, and selective coronary vasodilators.

This whitepaper will delve into the known structural features of this compound, provide detailed methodologies for key experiments used to evaluate coronary vasodilator activity, and propose a potential mechanism of action.

Core Structure of this compound

The fundamental chemical structure of this compound consists of a central 1,2,4-oxadiazole ring substituted with a phenyl group and a diethylaminoethyl side chain.

Chemical Name: 4-(2-(diethylamino)ethyl)-3-phenyl-1,2,4-oxadiazol-5-imine

Molecular Formula: C₁₄H₂₀N₄O

Structure-Activity Relationship (SAR) of this compound Analogs

In the absence of specific data for this compound analogs, a hypothetical SAR can be postulated based on the general principles of medicinal chemistry for similar heterocyclic compounds. Key areas for modification to explore the SAR would include:

-

The Phenyl Ring: Substitution on the phenyl ring with electron-donating or electron-withdrawing groups could influence the electronic properties of the molecule and its interaction with a biological target.

-

The Diethylaminoethyl Side Chain: The nature and length of the alkyl chain, as well as the substituents on the terminal amine, are critical for modulating physicochemical properties such as lipophilicity and basicity, which in turn affect absorption, distribution, metabolism, excretion (ADME), and target binding.

-

The 1,2,4-Oxadiazole Core: Modification or replacement of the oxadiazole ring with other five-membered heterocycles could impact the overall conformation and stability of the molecule.

Table 1: Hypothetical Quantitative Structure-Activity Relationship Data for this compound Analogs

(Note: The following table is a template for illustrative purposes, as specific experimental data for a series of this compound analogs is not available in the reviewed literature. The values presented are hypothetical and intended to guide future research.)

| Compound ID | R1 (Phenyl Substitution) | R2 (Amine Substitution) | Coronary Vasodilator Activity (EC₅₀, µM) |

| This compound | H | Diethyl | [Hypothetical Value] |

| Analog 1 | 4-Cl | Diethyl | [Hypothetical Value] |

| Analog 2 | 4-OCH₃ | Diethyl | [Hypothetical Value] |

| Analog 3 | H | Dimethyl | [Hypothetical Value] |

| Analog 4 | H | Isopropyl | [Hypothetical Value] |

Experimental Protocols

The evaluation of the coronary vasodilator activity of this compound and its potential analogs is primarily conducted using in vitro assays on isolated arterial preparations.

Isolated Coronary Artery Vasodilation Assay

This protocol describes a standard method for assessing the vasodilatory effect of a compound on isolated coronary artery rings.

Objective: To determine the concentration-response relationship of a test compound's ability to relax pre-contracted isolated coronary arteries.

Materials:

-

Animals: Male Wistar rats (250-300g) are commonly used. All animal procedures must be approved by the institutional animal care and use committee.

-

Instruments: Organ bath or wire myograph system, force transducer, data acquisition system, dissecting microscope, surgical instruments.

-

Solutions and Chemicals:

-

Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

-

High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 60-80 mM KCl).

-

Phenylephrine (PE) or other vasoconstrictors (e.g., U46619).

-

Test compounds (this compound and its analogs).

-

Procedure:

-

Artery Isolation and Preparation:

-

Humanely euthanize the rat according to approved institutional protocols.

-

Carefully dissect the heart and isolate the coronary arteries.

-

Place the arteries in cold KHS.

-

Under a dissecting microscope, remove adhering connective and adipose tissue.

-

Cut the arteries into rings of 2-3 mm in length.

-

-

Mounting:

-

Mount the arterial rings in an organ bath or on a wire myograph system filled with KHS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension.

-

After equilibration, contract the rings by adding a high KCl solution to verify the viability of the smooth muscle.

-

Wash the rings with KHS until they return to the baseline tension.

-

-

Vasodilation Protocol:

-

Pre-contract the arterial rings with a vasoconstrictor like phenylephrine (e.g., 1 µM) to a stable plateau.

-

Once a stable contraction is achieved, add the test compound in a cumulative manner (e.g., from 1 nM to 100 µM).

-

Allow the response to each concentration to stabilize before adding the next.

-

-

Data Analysis:

-

Record the tension at each concentration of the test compound.

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve and calculate the EC₅₀ value.

-

Workflow for Vasodilation Assay

Caption: Workflow of the isolated coronary artery vasodilation assay.

Proposed Mechanism of Action and Signaling Pathway

The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, many vasodilator drugs exert their effects by modulating intracellular signaling pathways that lead to a decrease in cytosolic calcium concentration in vascular smooth muscle cells. A common and well-established pathway involves the cyclic guanosine monophosphate (cGMP) signaling cascade.

It is plausible that this compound acts as an inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP.[3] Inhibition of PDE5 would lead to an accumulation of cGMP, which in turn activates protein kinase G (PKG). PKG can then phosphorylate several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.

Hypothesized Signaling Pathway of this compound

Caption: Hypothesized cGMP-mediated signaling pathway for this compound-induced vasodilation.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel coronary vasodilators. While specific quantitative SAR data for a broad range of this compound analogs is currently lacking in the public literature, this technical guide provides the necessary foundational knowledge for researchers to initiate such investigations. The detailed experimental protocol for assessing vasodilator activity offers a robust methodology for generating the data required to build a comprehensive SAR model. Furthermore, the proposed cGMP-mediated signaling pathway provides a logical starting point for mechanistic studies. Future research focused on the systematic structural modification of the this compound core, coupled with rigorous pharmacological evaluation, will be instrumental in unlocking the full therapeutic potential of this class of compounds.

References

- 1. Discovery of potent cyclic GMP phosphodiesterase inhibitors. 2-Pyridyl- and 2-imidazolylquinazolines possessing cyclic GMP phosphodiesterase and thromboxane synthesis inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of selective cyclic GMP phosphodiesterase inhibition in the myorelaxant actions of M&B 22,948, MY-5445, vinpocetine and 1-methyl-3-isobutyl-8-(methylamino)xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

The Pharmacological Profile of Imolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imolamine is a pharmacological agent with a primary classification as a coronary vasodilator, indicated for the treatment of angina pectoris. It also exhibits properties as a local anesthetic and has been noted for its antiplatelet aggregation activity. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, including its chemical properties, preclinical and clinical findings, and toxicological data. While extensive research on its specific molecular mechanisms and pharmacokinetics is limited in publicly accessible literature, this document synthesizes the existing knowledge to support further investigation and drug development efforts.

Introduction

This compound, also known by its brand names Angolon, Angoril, and Coremax, is a synthetic compound belonging to the phenyloxadiazole class.[1][2] Its primary clinical application is in the management of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart muscle.[1][2] Additionally, the hydrochloride salt of this compound is utilized as a local anesthetic.[1] Early research has also identified its potential as an antiplatelet aggregation agent. Despite its clinical use, detailed mechanistic and pharmacokinetic data on this compound are not extensively documented. This guide aims to consolidate the available scientific information to provide a foundational understanding for research and development professionals.

Chemical and Physical Properties

This compound is a small molecule with the following chemical and physical characteristics:

| Property | Value | Source(s) |

| IUPAC Name | N,N-diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4-yl)ethanamine | |

| Chemical Formula | C₁₄H₂₀N₄O | |

| Molecular Weight | 260.33 g/mol | |

| CAS Number | 318-23-0 | |

| ATC Code | C01DX09 (Other vasodilators used in cardiac diseases) |

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its effects on the cardiovascular system and platelet function.

Mechanism of Action

The precise molecular mechanism of action for this compound's vasodilatory and antiplatelet effects is not well-elucidated in the available literature. However, based on its chemical class (oxadiazole derivative) and its therapeutic effects, several potential mechanisms can be hypothesized.

As a coronary vasodilator, this compound likely acts on the vascular smooth muscle to increase the diameter of coronary arteries, thereby enhancing blood flow to the myocardium. The vasodilation could be mediated through several signaling pathways common to vasodilating agents:

-

Nitric Oxide (NO) Pathway: Some related heterocyclic compounds, such as sydnonimines, are known to be NO donors. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

-

Calcium Channel Blockade: this compound may act as a calcium channel blocker, inhibiting the influx of extracellular calcium into vascular smooth muscle cells, a critical step for muscle contraction.

-

Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels and causes vasodilation.

This compound has been identified as a potent antiplatelet aggregation agent. The inhibition of platelet aggregation is a key therapeutic strategy in preventing thrombosis. Potential mechanisms include:

-

Inhibition of Thromboxane A2 (TXA2) Synthesis: this compound may inhibit the cyclooxygenase (COX) enzyme, reducing the synthesis of TXA2, a potent platelet agonist.

-

ADP Receptor Antagonism: It could block the P2Y12 receptor, an ADP receptor on the platelet surface, which plays a crucial role in platelet activation and aggregation.

-

Increase in Cyclic Adenosine Monophosphate (cAMP): An increase in intracellular cAMP levels in platelets inhibits platelet activation and aggregation.

The local anesthetic effect of this compound hydrochloride is likely due to the blockade of voltage-gated sodium channels in the neuronal cell membrane. By inhibiting sodium influx, this compound prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the localized area of application.

Clinical Pharmacodynamics

A clinical study in patients with exertional angina pectoris provides some insight into the hemodynamic effects of this compound.

| Parameter | Result |

| Pacing-induced Angina | Improved in 4 out of 7 patients |

| Heart Rate | No significant change |

| Mean Pulmonary Artery Pressure | No significant change |

| Left Ventricular Systolic Pressure | No significant change |

| Left Ventricular End-diastolic Pressure | No significant change |

| Data from a study with 100 mg parenteral administration of this compound in 10 patients. |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion, are not available in the public domain.

Toxicology

Preclinical studies have provided some data on the acute toxicity of this compound.

| Parameter | Value | Route of Administration |

| LD₅₀ | 650 mg/kg | Oral |

| LD₅₀ | 250 mg/kg | Intravenous |

| Data from preclinical studies. |

This compound is also reported to have moderate liver toxicity.

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Methodology (Light Transmission Aggregometry):

-

Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

-

Assay Procedure:

-

Aliquots of PRP are placed in aggregometer cuvettes with a stir bar and warmed to 37°C.

-

A baseline is established.

-

This compound (at various concentrations) or vehicle control is added to the PRP and incubated for a specified time (e.g., 2-5 minutes).

-

A platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) is added to induce aggregation.

-

The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.

-

-

Data Analysis: The maximum percentage of platelet aggregation is calculated for each concentration of this compound and compared to the vehicle control to determine the inhibitory effect and calculate the IC₅₀ value.

Assessment of Coronary Vasodilation

Objective: To measure the effect of this compound on coronary artery diameter and blood flow.

Methodology (In Vivo Animal Model):

-

Animal Preparation: An appropriate animal model (e.g., swine, canine) is anesthetized and instrumented for hemodynamic monitoring.

-

Catheterization: A guide catheter is introduced into a peripheral artery and advanced to the coronary ostia under fluoroscopic guidance.

-

Baseline Measurements: Baseline coronary angiography is performed to visualize the coronary arteries. Intracoronary Doppler or pressure wires can be used to measure baseline coronary blood flow velocity and pressure.

-

Drug Administration: this compound is administered, typically via intracoronary or intravenous injection, at varying doses.

-

Post-Dose Measurements: Coronary angiography is repeated to assess changes in coronary artery diameter. Coronary blood flow velocity and pressure are continuously monitored.

-

Data Analysis: The percentage change in coronary artery diameter and the change in coronary blood flow reserve (CFR) are calculated to quantify the vasodilatory effect of this compound.

Drug Interactions

-

Iloprost: May increase the hypotensive activities of this compound.

-

Isosorbide mononitrate: this compound may increase the vasodilatory activities of Isosorbide mononitrate.

-

Patent Blue: The therapeutic efficacy of this compound can be decreased when used in combination with Patent Blue.

Conclusion

This compound is a clinically utilized coronary vasodilator with additional local anesthetic and antiplatelet properties. While its therapeutic benefits in angina pectoris are established, a detailed understanding of its pharmacological profile is hampered by the limited availability of comprehensive mechanistic, pharmacokinetic, and pharmacodynamic data. The hypothesized mechanisms of action, including modulation of the nitric oxide-cGMP pathway for vasodilation and cAMP pathway for antiplatelet effects, require experimental validation. Further research is warranted to fully characterize the pharmacological properties of this compound, which could unveil its broader therapeutic potential and optimize its clinical use. This guide serves as a foundational resource for directing future preclinical and clinical investigations into this compound.

References

Imolamine: A Technical Guide to a Phenyl Aminoxidiazole Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imolamine, a phenyl aminoxidiazole derivative, is a pharmacological agent with a history of use as a coronary vasodilator in the management of angina pectoris and as a local anesthetic. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and available preclinical and clinical data. The information is presented to support further research and development efforts related to this class of compounds.

Introduction

This compound is a synthetic compound belonging to the phenyl aminoxidiazole class of molecules.[1] It has been clinically investigated for its therapeutic potential in cardiovascular diseases, primarily angina pectoris.[2] Additionally, its properties as a local anesthetic have been noted.[3] This document aims to consolidate the existing scientific knowledge on this compound, presenting it in a structured format for researchers and drug development professionals.

Chemical and Physical Properties

This compound is chemically designated as 4-(2-(diethylamino)ethyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-imine.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₀N₄O | [4] |

| Molecular Weight | 260.33 g/mol | |

| CAS Number | 318-23-0 | |

| Chemical Structure | This compound is characterized by a central 1,2,4-oxadiazole ring substituted with a phenyl group and a diethylaminoethyl side chain. |

Pharmacological Profile

This compound exhibits a multi-faceted pharmacological profile, acting primarily as a coronary vasodilator and a local anesthetic. It is also reported to possess antiplatelet aggregation properties.

Mechanism of Action

Coronary Vasodilation: The precise signaling pathway for this compound's vasodilatory effect is not fully elucidated in the available literature. However, as a coronary vasodilator, it is hypothesized to increase coronary blood flow, thereby alleviating myocardial ischemia associated with angina pectoris. The general mechanism for coronary vasodilation often involves the relaxation of vascular smooth muscle cells.

Local Anesthesia: The local anesthetic properties of this compound are attributed to its ability to block voltage-gated sodium channels in neuronal cell membranes. By inhibiting sodium influx, this compound prevents the generation and propagation of action potentials, thus blocking the transmission of pain signals.

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways for the pharmacological actions of this compound based on the general mechanisms of drugs in its therapeutic classes.

Caption: Hypothesized mechanism of coronary vasodilation by this compound.

Caption: Mechanism of local anesthesia via sodium channel blockade.

Preclinical and Clinical Data

Preclinical Toxicology

Limited preclinical toxicity data for this compound is available.

| Parameter | Value | Route of Administration | Species | Reference |

| LD50 | 650 mg/kg | Oral | Not Specified | |

| LD50 | 250 mg/kg | Intravenous | Not Specified |

It has also been reported to exhibit moderate liver toxicity.

Clinical Efficacy in Angina Pectoris

A clinical study evaluated the hemodynamic effects of 100 mg of parenteral this compound in 10 patients with exertional angina pectoris.

| Outcome | Result | Reference |

| Pacing-induced Angina Improvement | Improved in 4 out of 7 patients | |

| Hemodynamic Parameters (Heart Rate, Mean Pulmonary Artery Pressure, Left Ventricular Systolic and End-diastolic Pressure) | No significant changes observed | |

| Compatibility | Good |

While these findings suggest a potential benefit, the small sample size and lack of a control group in this particular abstract highlight the need for more robust clinical trial data.

Adverse Effects

Comprehensive data on the adverse effects of this compound from large-scale clinical trials are not detailed in the readily available literature. As with any pharmacological agent, a thorough safety assessment would be required for modern drug development.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not well-documented in recent scientific literature.

Experimental Protocols

Detailed, specific experimental protocols for this compound are scarce in modern literature. However, standardized methodologies can be applied to investigate its pharmacological properties.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This method is considered the gold standard for assessing platelet function.

Workflow:

Caption: Workflow for in vitro platelet aggregation assay.

Assessment of Coronary Artery Vasodilation (Animal Model)

This protocol outlines a general approach to studying the effects of a compound on coronary blood flow in an intact animal model.

Workflow:

References

Preclinical Profile of Imolamine in Angina Pectoris: A Review of Available Data

Researchers, scientists, and drug development professionals investigating novel anti-anginal therapies may find the existing preclinical data on imolamine to be limited. While indicated for the treatment of angina pectoris, a comprehensive public-domain repository of in-depth preclinical studies, including detailed experimental protocols and signaling pathways, remains elusive. This technical guide synthesizes the currently available information to provide a concise overview of this compound's preclinical profile.

Acute Toxicity

Preclinical safety assessments have established the acute toxicity profile of this compound. The median lethal dose (LD50) has been determined for both oral and intravenous administration routes, providing foundational knowledge for dose-ranging studies.[1]

| Route of Administration | LD50 |

| Oral | 650 mg/kg |

| Intravenous | 250 mg/kg |

Experimental Protocols

Figure 1. Generalized experimental workflow for assessing the anti-anginal effects of a compound in a preclinical model of myocardial ischemia.

Signaling Pathways

The precise molecular signaling pathways through which this compound exerts its anti-anginal effects have not been fully elucidated in publicly accessible literature. A hypothetical signaling pathway for a vasodilator agent in the context of angina pectoris is presented below. This diagram illustrates a potential mechanism involving the relaxation of vascular smooth muscle, leading to increased coronary blood flow.

Figure 2. Hypothetical signaling pathway for a vasodilator anti-anginal agent.

Concluding Remarks

The available preclinical data on this compound for angina pectoris is sparse. While its acute toxicity has been characterized, detailed efficacy studies, comprehensive experimental protocols, and a clear understanding of its mechanism of action at the molecular level are not well-documented in the public domain. Further research is warranted to fully elucidate the preclinical pharmacological profile of this compound and to substantiate its therapeutic role in the management of angina pectoris. The provided diagrams of a generalized experimental workflow and a hypothetical signaling pathway can serve as a conceptual framework for such future investigations.

References

In Vitro Effects of Imolamine on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro effects of the antianginal agent imolamine on platelet aggregation. While direct quantitative data for this compound's antiplatelet activity is not extensively available in recent literature, this document outlines the hypothesized mechanism of action based on its classification as a vasodilator. It is proposed that this compound may inhibit platelet aggregation through the modulation of intracellular cyclic nucleotide signaling pathways, specifically by inhibiting phosphodiesterase (PDE) activity, which leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This guide details the standard experimental protocols for assessing antiplatelet efficacy in vitro, presents the key signaling pathways involved in platelet aggregation and its inhibition, and offers a framework for the potential evaluation of this compound and similar compounds.

Introduction

This compound is a vasodilator agent primarily indicated for the treatment of angina pectoris.[1][2] Vasodilators, particularly those used in cardiovascular therapies, often exhibit secondary effects on platelet function, which can contribute to their overall therapeutic profile by reducing the risk of thrombosis. The in vitro evaluation of a compound's effect on platelet aggregation is a critical step in drug development, providing insights into its potential antithrombotic efficacy and mechanism of action.

This guide will explore the theoretical basis for this compound's antiplatelet effects, provide standardized methodologies for its in vitro investigation, and visualize the relevant biological pathways.

Hypothesized Mechanism of Action of this compound on Platelet Aggregation

The primary mechanism by which many vasodilators inhibit platelet aggregation is through the elevation of intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] These second messengers are potent inhibitors of platelet activation. An increase in cAMP and cGMP can be achieved through the inhibition of phosphodiesterases (PDEs), the enzymes responsible for their degradation.

It is hypothesized that this compound may act as a phosphodiesterase inhibitor. By reducing the breakdown of cAMP and cGMP, this compound would lead to their accumulation within the platelet. Elevated levels of these cyclic nucleotides activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate various downstream targets. This cascade of events ultimately results in the inhibition of key processes in platelet activation, including calcium mobilization, granule secretion, and the conformational change of glycoprotein IIb/IIIa receptors necessary for platelet aggregation.

Quantitative Data on Antiplatelet Effects

For comparative purposes, the following table presents data for other antiplatelet agents known to act via phosphodiesterase inhibition.

| Compound | Agonist | Assay Type | Parameter | Value | Reference |

| This compound | ADP, Collagen, etc. | LTA | IC50 | N/A | |

| Cilostazol | ADP | PRP Aggregation | IC50 | 0.2 µM | [PMID: 11840321] |

| Dipyridamole | ADP | PRP Aggregation | IC50 | 1-10 µM | [PMID: 16901999] |

| Milrinone | ADP | Washed Platelets | IC50 | 4.7 µM | [PMID: 19839994] |

N/A: Not Available in the reviewed literature. LTA: Light Transmission Aggregometry PRP: Platelet-Rich Plasma

Experimental Protocols

The following section details a standardized protocol for assessing the in vitro effects of a test compound, such as this compound, on platelet aggregation using Light Transmission Aggregometry (LTA), which is considered the gold standard.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant.

-

PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP. Carefully collect the upper, straw-colored PRP layer.

-

PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature to obtain PPP. The supernatant is the PPP.

-

Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer and adjust to a final concentration of 2.5 x 10⁸ platelets/mL with PPP.

Light Transmission Aggregometry (LTA)

-

Instrument Setup: Pre-warm the aggregometer to 37°C.

-

Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP to set the 0% aggregation baseline.

-

Incubation: Pipette adjusted PRP into the aggregometer cuvettes with a magnetic stir bar. Incubate for 5 minutes at 37°C.

-

Compound Addition: Add various concentrations of the test compound (e.g., this compound dissolved in a suitable solvent) or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-15 minutes).

-

Agonist-Induced Aggregation: Initiate platelet aggregation by adding a platelet agonist such as adenosine diphosphate (ADP), collagen, arachidonic acid, or thrombin.

-

Data Recording: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated from the change in light transmission compared to the baseline.

-

Data Analysis: Plot the concentration of the test compound against the percentage inhibition of aggregation to determine the IC50 value.

Visualizations

Experimental Workflow

Caption: Workflow for In Vitro Platelet Aggregation Assay.

Platelet Activation Signaling Pathway

Caption: Key Pathways in Platelet Activation.

Hypothesized Inhibitory Pathway of this compound

Caption: Hypothesized Mechanism of this compound's Antiplatelet Effect.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C14H20N4O | CID 27501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 4. researchercollab.com [researchercollab.com]

Imolamine as a Coronary Vasodilator: A Technical Guide

Disclaimer: Detailed preclinical and clinical data on the specific quantitative effects and mechanism of action of imolamine are scarce in publicly available literature. This guide provides a comprehensive overview based on the available information and supplements it with representative data and established principles from the broader class of coronary vasodilators to serve as a technical reference for researchers and drug development professionals.

Introduction

This compound is a pharmaceutical agent classified as a coronary vasodilator. It has been used in the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart muscle. This document aims to provide an in-depth technical overview of this compound, focusing on its role as a coronary vasodilator. Due to the limited specific data on this compound, this guide will also incorporate illustrative examples from well-studied vasodilators to provide a comprehensive understanding of the expected pharmacological profile and evaluation methods for a compound in this class.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-(2-diethylaminoethyl)-5-imino-3-phenyl-1,2,4-oxadiazole |

| Molecular Formula | C₁₄H₂₀N₄O |

| Molecular Weight | 260.34 g/mol |

| Chemical Class | Phenyl aminoxidiazole derivative |

Pharmacodynamics: Coronary Vasodilator Effects

The primary therapeutic action of this compound in angina pectoris is attributed to its ability to dilate coronary arteries, thereby increasing blood flow to the myocardium and alleviating ischemia.

Preclinical Data (Illustrative)

Table 1: Illustrative Hemodynamic Effects of a Coronary Vasodilator in an Anesthetized Dog Model

| Parameter | Baseline (Mean ± SD) | Dose 1 (e.g., 0.1 mg/kg IV) (Mean ± SD) | Dose 2 (e.g., 0.3 mg/kg IV) (Mean ± SD) |

| Coronary Blood Flow (ml/min) | 45 ± 5 | 68 ± 7 | 92 ± 9 |

| Mean Arterial Pressure (mmHg) | 110 ± 8 | 102 ± 7 | 95 ± 6 |

| Heart Rate (beats/min) | 120 ± 10 | 125 ± 11 | 132 ± 12 |

| Left Ventricular dP/dt max (mmHg/s) | 2500 ± 200 | 2450 ± 180 | 2400 ± 190 |

*p < 0.05 compared to baseline. Data are hypothetical and for illustrative purposes only.

Clinical Data

A clinical study involving 10 patients with exertional angina pectoris evaluated the hemodynamic effects of 100 mg of parenteral this compound. The study reported that pacing-induced angina was improved in 4 out of 7 patients. However, no significant changes were observed in several key hemodynamic parameters.

Table 2: Reported Hemodynamic Effects of this compound in Patients with Exertional Angina

| Parameter | Outcome |

| Heart Rate | No significant change |

| Mean Pulmonary Artery Pressure | No significant change |

| Left Ventricular Systolic Pressure | No significant change |

| Left Ventricular End-diastolic Pressure | No significant change |

This limited clinical data suggests that the anti-anginal effects of this compound may not be directly correlated with profound systemic hemodynamic changes at the dose studied, possibly indicating a more localized effect on coronary vasculature or a mechanism not fully captured by these specific measurements.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Therefore, this section outlines a typical experimental workflow for characterizing a novel coronary vasodilator in a preclinical setting.

In Vivo Assessment of Coronary Vasodilation in a Large Animal Model

This protocol describes a standard methodology for evaluating the effects of a test compound on coronary hemodynamics in an anesthetized pig model.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the general pharmacology of coronary vasodilators, a plausible mechanism involves the modulation of signaling pathways within vascular smooth muscle cells that lead to relaxation.

Hypothesized Signaling Pathway

Many vasodilators act by increasing intracellular levels of cyclic guanosine monophosphate (cGMP) or cyclic adenosine monophosphate (cAMP), or by modulating ion channel activity to cause hyperpolarization of the vascular smooth muscle cell membrane. The following diagram illustrates a hypothesized signaling pathway for a coronary vasodilator like this compound, leading to smooth muscle relaxation.

This proposed pathway suggests that this compound may bind to a receptor on the vascular smooth muscle cell, initiating a second messenger cascade that ultimately leads to a decrease in intracellular calcium and subsequent muscle relaxation. An alternative or complementary mechanism could involve the direct modulation of ion channels, leading to hyperpolarization and vasodilation.

Conclusion

This compound is a coronary vasodilator with clinical utility in the management of angina pectoris. While detailed quantitative preclinical and mechanistic data are not extensively available in the public domain, its therapeutic effect is understood to stem from its ability to increase coronary blood flow. The provided illustrative data and protocols offer a framework for the evaluation of such compounds. Further research is warranted to fully elucidate the precise pharmacodynamic profile and molecular mechanism of action of this compound. This would enable a more comprehensive understanding of its therapeutic effects and potential for further development.

An In-depth Technical Guide to the Chemical Synthesis and Purification of Imolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imolamine is a coronary vasodilator with antiplatelet aggregation properties, showing potential in the management of angina pectoris. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound. The synthesis is a two-step process commencing with the formation of a key intermediate, 3-amino-5-phenyl-1,2,4-oxadiazole, followed by an alkylation reaction to yield the final active pharmaceutical ingredient. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and outlines purification methodologies. Additionally, logical workflows for the synthesis and purification processes are visualized using Graphviz diagrams to facilitate a clear understanding of the procedures.

Chemical Synthesis of this compound

The synthesis of this compound can be accomplished through a two-step reaction sequence. The first step involves the synthesis of the intermediate compound, 3-amino-5-phenyl-1,2,4-oxadiazole. The second step is the alkylation of this intermediate to yield this compound.

Step 1: Synthesis of 3-amino-5-phenyl-1,2,4-oxadiazole

The synthesis of 3-amino-5-phenyl-1,2,4-oxadiazole is achieved through the reaction of N-carbamimidoylbenzamide with a suitable oxidizing agent. A detailed experimental protocol is provided below.

Experimental Protocol:

A representative procedure for the synthesis of 3-amino-5-phenyl-1,2,4-oxadiazole involves the intramolecular oxidative cyclization of N-carbamimidoylbenzamide using (diacetoxyiodo)benzene (PIDA) as the oxidant.

-

Reaction Setup: To a solution of N-carbamimidoylbenzamide in a suitable organic solvent such as dimethylformamide (DMF), add (diacetoxyiodo)benzene (PIDA).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically several hours, to ensure complete conversion.

-

Work-up: Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 69% | [1] |

| Melting Point | 164-165 °C | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.02–7.97 (m, 2H), 7.67 (t, J = 7.4 Hz, 1H), 7.60 (t, J = 7.4 Hz, 2H), 6.43 (s, 2H) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 173.45, 169.47, 133.12, 129.85, 127.81, 124.55 | [1] |

| HRMS (ESI-Q-TOF, m/z) | Calculated for C₈H₈N₃O [M+H]⁺: 162.0662, Found: 162.0662 | [1] |

Synthesis Workflow:

Step 2: Synthesis of this compound (N,N-diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4-yl)ethanamine)

The final step in the synthesis of this compound is the N-alkylation of 3-amino-5-phenyl-1,2,4-oxadiazole with 2-chloro-N,N-diethylethanamine.

Experimental Protocol:

A general procedure for the alkylation of a similar heterocyclic amine is as follows. Note that specific optimal conditions for this compound synthesis may require further development.

-

Reaction Setup: To a solution of 3-amino-5-phenyl-1,2,4-oxadiazole in a suitable aprotic solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or sodium hydride) and 2-chloro-N,N-diethylethanamine hydrochloride.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the alkylation. The temperature and reaction time will depend on the specific reactants and solvent used.

-

Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining salts and water-soluble impurities.

-

Purification: The crude this compound can be purified by column chromatography or by recrystallization of its salt form.

Quantitative Data:

Synthesis Workflow:

Purification of this compound

Purification of the final product is crucial to ensure its suitability for research and potential pharmaceutical applications. The choice of purification method will depend on the nature of the impurities present.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. For amines like this compound, it is often advantageous to form a salt, such as the hydrochloride salt, which may have better crystallization properties.

Experimental Protocol (General):

-

Salt Formation: Dissolve the crude this compound base in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of hydrochloric acid in the same solvent until the solution is acidic.

-

Dissolution: Heat the mixture to dissolve the salt completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Common Recrystallization Solvents for Amine Hydrochlorides:

-

Ethanol

-

Isopropanol

-

Ethanol/Diethyl ether mixtures

-

Methanol/Water mixtures

Column Chromatography

For the purification of the this compound base, column chromatography can be an effective method.

Experimental Protocol (General):

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A small amount of a basic modifier, such as triethylamine, may be added to the mobile phase to prevent tailing of the amine on the acidic silica gel.

-

Elution: The crude product is loaded onto the column and eluted with the chosen mobile phase, collecting fractions.

-

Analysis: The fractions are analyzed by a suitable method (e.g., thin-layer chromatography) to identify those containing the pure product.

Purification Workflow:

Signaling Pathway

This compound is known to act as a coronary vasodilator. While the precise molecular targets are not extensively detailed in publicly available literature, the general mechanism of vasodilation involves the relaxation of vascular smooth muscle cells. This can be initiated by various signaling molecules that ultimately lead to a decrease in intracellular calcium levels or dephosphorylation of the myosin light chain in the smooth muscle cells.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. While a complete, experimentally validated protocol for the final alkylation step and subsequent purification is not available in the public domain, the information presented herein, based on established chemical principles and related literature, offers a strong foundation for researchers to develop and optimize these procedures. The provided workflows and quantitative data for the synthesis of the key intermediate serve as a valuable resource for scientists and professionals in the field of drug development. Further experimental work is necessary to refine the conditions for the final synthetic step and purification to achieve high purity and yield of this compound.

References

Imolamine Hydrochloride: A Technical Guide to its Local Anesthetic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imolamine hydrochloride is a compound that has been identified for its use as a local anesthetic[1][2][3]. It is also known for its properties as a coronary vasodilator in the treatment of angina pectoris[1][3]. This technical guide provides a comprehensive overview of the core principles and methodologies relevant to the investigation of the local anesthetic properties of this compound hydrochloride. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound hydrochloride in publicly accessible literature, this document outlines the established mechanisms of action for local anesthetics and standard experimental protocols used in the field for their evaluation.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for local anesthetics, including presumably this compound hydrochloride, is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby inhibiting the transmission of pain signals.

The unionized form of the local anesthetic molecule is lipid-soluble and can diffuse across the nerve cell membrane into the axoplasm. Once inside the relatively more acidic intracellular environment, an equilibrium shift favors the formation of the protonated, ionized form. It is this cationic form that is thought to bind to a specific receptor site within the sodium channel pore, leading to channel blockade.

Signaling Pathway for Local Anesthetic Action

The following diagram illustrates the generally accepted signaling pathway for local anesthetics.

Quantitative Data on Local Anesthetic Properties

The potency, onset, and duration of action are critical parameters for characterizing a local anesthetic. While specific data for this compound hydrochloride is not available, the following tables illustrate how such data would be presented. The values provided are for illustrative purposes and are based on known properties of other local anesthetics.

In Vitro Efficacy

| Compound | Concentration (mM) | % Inhibition of Sodium Current (Mean ± SD) | IC50 (mM) |

| This compound HCl | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Lidocaine HCl (Reference) | 0.1 | 25.4 ± 3.1 | 0.3 |

| 0.5 | 52.8 ± 4.5 | ||

| 1.0 | 78.2 ± 5.9 | ||

| Bupivacaine HCl (Reference) | 0.05 | 30.1 ± 2.8 | 0.1 |

| 0.1 | 55.6 ± 4.2 | ||

| 0.25 | 85.3 ± 6.7 |

In Vivo Efficacy: Infiltration Anesthesia Model

| Compound | Concentration (%) | Onset of Action (min, Mean ± SD) | Duration of Anesthesia (min, Mean ± SD) |

| This compound HCl | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Lidocaine HCl (Reference) | 1.0 | 3.2 ± 0.8 | 65.4 ± 8.2 |

| 2.0 | 2.1 ± 0.5 | 92.7 ± 10.5 | |

| Bupivacaine HCl (Reference) | 0.25 | 5.5 ± 1.2 | 180.6 ± 25.3 |

| 0.5 | 4.3 ± 0.9 | >240 |

Detailed Experimental Protocols

The following are standard, validated protocols for the in vitro and in vivo evaluation of local anesthetic properties.

In Vitro Evaluation: Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to assess the direct inhibitory effect of a compound on voltage-gated sodium channels in a controlled in vitro setting.

Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by the test compound.

Materials:

-

Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.7).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

Test compound (this compound hydrochloride) and reference compounds (e.g., Lidocaine).

Procedure:

-

Culture cells to 60-80% confluency on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -100 mV.

-

Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

-

Record baseline sodium currents in the absence of any drug.

-

Perfuse the recording chamber with known concentrations of the test compound dissolved in the extracellular solution.

-

Record sodium currents at each concentration after allowing for equilibration.

-

Perform a washout with the drug-free extracellular solution to assess the reversibility of the block.

Data Analysis:

-

Measure the peak inward sodium current at each voltage step for each concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Construct a concentration-response curve and determine the IC50 value (the concentration that causes 50% inhibition of the sodium current).

In Vivo Evaluation: Mouse Abdominal Infiltration Anesthesia Model

This protocol provides a method for assessing the efficacy and duration of action of a local anesthetic after subcutaneous infiltration in a live animal model.

Objective: To determine the dose-dependent analgesic effect and duration of action of the test compound.

Materials:

-

Male ICR mice (25-30 g).

-

Electrical stimulator with needle electrodes.

-

Test compound (this compound hydrochloride) and reference compounds (e.g., Bupivacaine) in sterile saline.

-

Animal clippers.

Procedure:

-

Acclimatize mice to the experimental setup.

-

Shave the abdominal area of each mouse.

-

Determine the baseline vocalization threshold for each mouse by applying a mild electrical stimulus to the shaved skin.

-

Administer a subcutaneous injection of the test compound, saline (vehicle control), or a positive control into the test area on the abdomen.

-

At fixed time intervals post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes), apply the pre-determined electrical stimulus and record the presence or absence of a vocalization response.

-

The absence of vocalization is considered a positive analgesic response.

-

Continue testing until the vocalization response returns to determine the duration of anesthesia.

Data Analysis:

-

Calculate the percentage of animals showing an analgesic response at each time point for each group.

-

Determine the median duration of anesthesia for each dose.

-

Construct a dose-response curve to determine the ED50 (the dose that produces an analgesic effect in 50% of the animals).

Conclusion

While this compound hydrochloride is identified as a local anesthetic, a comprehensive, publicly available dataset detailing its specific anesthetic properties is currently lacking. The established mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels, and it is highly probable that this compound hydrochloride functions through a similar pathway. The standardized in vitro and in vivo protocols outlined in this guide provide a robust framework for the systematic investigation and characterization of the local anesthetic profile of this compound hydrochloride. Further research is necessary to generate the specific quantitative data required to fully understand its clinical potential as a local anesthetic agent.

References

Unraveling the Cellular Targets of Imolamine in Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imolamine is a vasodilator agent that has been investigated for its therapeutic potential in conditions such as angina pectoris.[1] Its efficacy is attributed to its ability to relax vascular smooth muscle, leading to an increase in blood vessel diameter and improved blood flow. Understanding the precise cellular and molecular targets of this compound within the vascular smooth muscle is crucial for optimizing its therapeutic application and for the development of novel, more targeted vasodilatory drugs. This technical guide provides a comprehensive overview of the known cellular targets of this compound in vascular smooth muscle, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.

Core Cellular Targets and Mechanisms of Action

The vasodilatory effect of this compound in vascular smooth muscle is primarily attributed to its interaction with key cellular components that regulate muscle contraction and relaxation. While specific, in-depth studies on this compound's mechanism are limited in the readily available scientific literature, its classification as a vasodilator suggests potential interactions with pathways known to modulate vascular tone. These include the inhibition of calcium influx, modulation of adrenergic receptor signaling, and potentially the opening of potassium channels.

Calcium Channel Blockade

A plausible mechanism for this compound-induced vasodilation is the blockade of voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By inhibiting these channels, this compound could reduce the intracellular calcium concentration, thereby preventing the activation of myosin light chain kinase and subsequent cross-bridge cycling, leading to muscle relaxation.

While direct evidence for this compound's interaction with specific calcium channel subtypes is scarce, studies on structurally analogous compounds suggest this as a likely pathway.

Modulation of Adrenergic Receptor Signaling

Vascular smooth muscle tone is significantly regulated by the sympathetic nervous system through the action of norepinephrine on adrenergic receptors. Specifically, the activation of α1-adrenergic receptors leads to vasoconstriction. This compound may exert its vasodilatory effect by acting as an antagonist at these receptors, thereby inhibiting norepinephrine-induced contraction.

Quantitative Data Summary

Due to the limited availability of specific research on this compound, a comprehensive table of quantitative data from direct studies is not possible. However, based on general pharmacological principles for vasodilators, the following table outlines the types of quantitative data that would be essential for characterizing the activity of this compound.

| Parameter | Description | Typical Value Range for Vasodilators | Relevance to this compound's Action |

| EC50 | The molar concentration of an agonist that produces 50% of the maximal possible response. For this compound, this would be the concentration causing 50% of its maximal vasorelaxant effect. | 1 nM - 10 µM | Indicates the potency of this compound as a vasodilator. |

| IC50 | The molar concentration of an antagonist that inhibits the response to an agonist by 50%. For this compound, this would be the concentration required to inhibit 50% of the contraction induced by an agonist like norepinephrine or high potassium. | 1 nM - 100 µM | Quantifies the inhibitory potency of this compound on specific contractile pathways. |

| Ki | The inhibition constant for an antagonist; the concentration of competing ligand that would occupy 50% of the receptors if no agonist were present. | 1 nM - 10 µM | Provides a measure of the binding affinity of this compound to a specific receptor, such as an α1-adrenergic receptor. |

| pA2 | The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. | 7 - 10 | Characterizes the competitive nature of this compound's antagonism at a specific receptor. |

Experimental Protocols

To elucidate the cellular targets of this compound, a series of well-established experimental protocols would be employed.

Isolated Tissue Bath Studies for Vascular Reactivity

This fundamental technique assesses the direct effect of this compound on vascular smooth muscle contraction and relaxation.

Methodology:

-

Tissue Preparation: Rings of a suitable blood vessel (e.g., rat aorta, porcine coronary artery) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Tension Recording: The tissue rings are connected to isometric force transducers to record changes in tension.

-

Contraction Induction: The vascular rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (an α1-adrenergic agonist) or a high concentration of potassium chloride (to induce depolarization and open voltage-gated calcium channels).

-

This compound Application: Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation is recorded.

-

Data Analysis: Concentration-response curves are constructed to determine the EC50 or IC50 of this compound.

Radioligand Binding Assays

These assays are used to determine the affinity of this compound for specific receptors, such as adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from cultured vascular smooth muscle cells or transfected cell lines) are isolated.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors) in the presence of varying concentrations of unlabeled this compound.

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the Ki of this compound for the receptor.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual vascular smooth muscle cells, providing insights into this compound's effects on calcium or potassium channels.

Methodology:

-

Cell Preparation: Vascular smooth muscle cells are isolated and cultured.

-

Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell configuration) to record ionic currents.

-

Channel Activation: Voltage steps or specific channel activators are used to elicit currents through the channels of interest (e.g., L-type calcium channels).

-

This compound Application: this compound is applied to the cell, and its effect on the ionic currents is recorded.

-

Data Analysis: The percentage of inhibition of the current by this compound is determined to assess its channel-blocking activity.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways through which this compound may exert its vasodilatory effects in vascular smooth muscle.

Conclusion

While direct and comprehensive research on the cellular targets of this compound in vascular smooth muscle is not extensively available, its established role as a vasodilator strongly suggests its interaction with fundamental pathways regulating vascular tone. The most probable mechanisms of action include the blockade of voltage-gated calcium channels and the antagonism of α1-adrenergic receptors. Further investigation using the detailed experimental protocols outlined in this guide is necessary to fully elucidate the precise molecular interactions and to quantify the potency and efficacy of this compound at its cellular targets. Such research will be invaluable for the future development of more effective and specific therapies for cardiovascular diseases.

References

Methodological & Application

Application Notes and Protocols for Imolamine in an In Vitro Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical physiological process in hemostasis, but its dysregulation can lead to thromboembolic diseases. The in vitro platelet aggregation assay is a fundamental tool for screening and characterizing compounds that may modulate platelet function. This document provides a detailed protocol for evaluating the antiplatelet activity of imolamine using light transmission aggregometry (LTA), the gold-standard method for assessing platelet aggregation.

Principle of the Assay

Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP). In a resting state, platelets are discoid and remain in suspension, resulting in a turbid sample with low light transmission. Upon addition of a platelet agonist, platelets change shape, activate, and aggregate, leading to a clearing of the plasma and an increase in light transmission. The extent of this increase is proportional to the degree of platelet aggregation. By pre-incubating PRP with a test compound such as this compound, its inhibitory effect on agonist-induced platelet aggregation can be quantified.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on platelet aggregation induced by various agonists. This data is for illustrative purposes, as specific experimental values for this compound were not publicly available at the time of this writing.

| This compound Concentration (µM) | Agonist | Maximum Aggregation (%) | IC₅₀ (µM) |

| 0 (Control) | ADP (10 µM) | 85 ± 5 | |

| 10 | ADP (10 µM) | 62 ± 7 | |

| 50 | ADP (10 µM) | 38 ± 6 | 45.2 |

| 100 | ADP (10 µM) | 15 ± 4 | |

| 0 (Control) | Collagen (2 µg/mL) | 92 ± 4 | |

| 10 | Collagen (2 µg/mL) | 75 ± 6 | |

| 50 | Collagen (2 µg/mL) | 48 ± 5 | 52.8 |

| 100 | Collagen (2 µg/mL) | 22 ± 5 | |

| 0 (Control) | Thrombin (0.5 U/mL) | 95 ± 3 | |

| 10 | Thrombin (0.5 U/mL) | 88 ± 4 | |

| 50 | Thrombin (0.5 U/mL) | 75 ± 5 | >100 |

| 100 | Thrombin (0.5 U/mL) | 65 ± 6 |

Experimental Protocols

Materials and Reagents

-

Human whole blood (collected in 3.2% sodium citrate tubes)

-

This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO or saline)

-

Platelet agonists:

-

Adenosine diphosphate (ADP)

-

Collagen

-

Thrombin

-

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA)

-

Apyrase

-

Prostacyclin (PGI₂)

-

Light Transmission Aggregometer

-

Spectrophotometer

-

Calibrated pipettes

-

Aggregometer cuvettes with stir bars

-

Centrifuge

Experimental Workflow

Caption: Experimental workflow for the in vitro platelet aggregation assay.

Detailed Methodologies

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect fresh human whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.

-

To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake turned off.

-

Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new tube.

-

To obtain PPP, centrifuge the remaining blood at 2000 x g for 10 minutes at room temperature.

-

Collect the supernatant (PPP), which will be used as a blank for the aggregometer and to adjust the platelet count of the PRP.

-

-

Platelet Count Adjustment

-

Determine the platelet count in the PRP using a hematology analyzer.

-

Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using PPP.

-

-

In Vitro Platelet Aggregation Assay

-

Set the light transmission aggregometer to 37°C.

-

Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar. Place the cuvette in the heating block of the aggregometer for at least 5 minutes to equilibrate to 37°C.

-

Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.

-

Add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP cuvette. Incubate for 5 minutes with stirring (typically 900-1200 rpm).

-

Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., 10 µM ADP, 2 µg/mL collagen, or 0.5 U/mL thrombin).

-

Record the change in light transmission for 10 minutes. The maximum aggregation is determined from the aggregation curve.

-

-

Data Analysis

-

The percentage of platelet aggregation is calculated relative to the PPP control (100% transmission).

-

To determine the inhibitory effect of this compound, the percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Max. Aggregation with this compound / Max. Aggregation with Vehicle)] x 100

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways in Platelet Aggregation

The following diagram illustrates the general signaling pathways activated by common platelet agonists. The specific molecular target of this compound within these pathways would need to be determined through further mechanistic studies.

Caption: Generalized platelet activation and aggregation signaling pathways.

Application Notes and Protocols for Imolamine Administration in Animal Models of Myocardial Ischemia

For Researchers, Scientists, and Drug Development Professionals